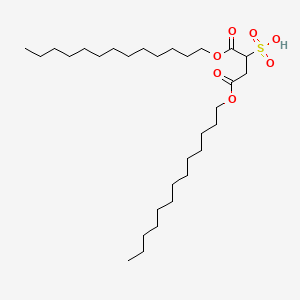

Ditridecyl sulfosuccinate

Description

Contextualizing Ditridecyl Sulfosuccinate (B1259242) within Anionic Surfactant Science

Ditridecyl sulfosuccinate is classified as an anionic surfactant. pacifictexchem.incymitquimica.comindiamart.com Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. biolinscientific.com This dual nature allows them to reduce the surface tension between two liquids, or between a liquid and a solid. biolinscientific.comwikipedia.org

In the case of this compound, the hydrophilic portion is the sulfosuccinate group, which carries a negative charge, hence the classification as an anionic surfactant. biolinscientific.comwikipedia.org The hydrophobic part consists of two tridecyl (13-carbon) chains. ontosight.ai This specific structure, with its long alkyl chains, contributes to its strong surfactant properties, including wetting, emulsifying, and dispersing capabilities. pacifictexchem.in Anionic surfactants like this compound are effective at breaking down oils and fats and are utilized in a wide range of industrial applications. biolinscientific.com

Historical Trajectories of Sulfosuccinate Research

Research into sulfosuccinates dates back to the early 20th century, with significant developments in their synthesis and application. esteem-india.com The synthesis of sulfosuccinate esters, in general, involves a two-step process: the reaction of maleic anhydride (B1165640) with an alcohol, followed by sulfonation. researchgate.net Patents for such processes were granted as early as 1936 and 1939. esteem-india.com

Early research focused on dialkyl sulfosuccinates, which were recognized for their excellent wetting power. researchgate.net One of the most well-known early sulfosuccinates is sodium bis(2-ethylhexyl) sulfosuccinate (AOT), which found widespread use as a penetrating agent and dispersant. mdpi.com Over the years, research has expanded to include a wide variety of sulfosuccinates with different alkyl chains and properties, leading to the development of compounds like this compound for more specialized applications. researchgate.netresearchgate.net

Contemporary Research Landscape and Scholarly Significance of this compound

In the current research landscape, this compound and its sodium salt, sodium this compound, are of interest for their specific applications in various industries. pacifictexchem.inindiamart.com The global market for sulfosuccinates was valued at approximately $55.2 billion in 2024 and is projected to grow, indicating the ongoing importance of these compounds. marketresearchfuture.com

Contemporary research often focuses on the unique properties imparted by the long, branched tridecyl chains. These properties include superior wetting, dispersing, and emulsifying actions. pacifictexchem.inindiamart.com For instance, research has explored the use of sulfosuccinate mixtures, including those containing bis-tridecyl sulfosuccinate, in enhanced oil recovery. google.com The ability of these surfactants to form stable microemulsions is a key area of investigation. researchgate.net Furthermore, the biodegradability of sulfosuccinates makes them an environmentally friendlier alternative to some other classes of surfactants, a significant driver in modern research and development. cymitquimica.com

Overview of Research Paradigms and Methodological Approaches

The study of this compound and other surfactants employs a variety of research paradigms and methodological approaches. Key experimental techniques are used to characterize their physicochemical properties and performance in different systems.

One fundamental parameter studied is the critical micelle concentration (CMC) , which is the concentration at which surfactant molecules begin to form aggregates called micelles. Various methods are used to determine the CMC, including tensiometry, conductivity, fluorescence spectroscopy, and capillary electrophoresis. nih.govacs.org

Interfacial tension (IFT) measurements are crucial for applications like enhanced oil recovery, where ultra-low IFT is desired. onepetro.org The phase behavior of surfactant systems, often studied through the creation of phase diagrams, provides insight into how the surfactant partitions between oil and water phases under different conditions, such as varying salinity. researchgate.netonepetro.org

Spectroscopic techniques and small-angle X-ray scattering (SAXS) are employed to investigate the microstructure of emulsions and microemulsions formed by these surfactants, revealing details about their internal structure and characteristic lengths. researchgate.net For the synthesis and quality control of sulfosuccinates, chromatographic methods and titration procedures are utilized. saapedia.orgwalmart.com

Properties

CAS No. |

18271-58-4 |

|---|---|

Molecular Formula |

C30H58O7S |

Molecular Weight |

562.8 g/mol |

IUPAC Name |

1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |

InChI |

InChI=1S/C30H58O7S/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,33,34,35) |

InChI Key |

ICAXUQIEOXHXKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O |

physical_description |

Clear colorless liquid; [MP Biomedical MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Ditridecyl Sulfosuccinate

Core Synthetic Pathways and Reaction Mechanisms

The synthesis of ditridecyl sulfosuccinate (B1259242) is primarily a two-stage process. The first stage involves the formation of a diester, ditridecyl maleate (B1232345), from maleic anhydride (B1165640) and tridecyl alcohol. The second stage introduces the sulfonate group to create the final amphiphilic molecule.

The initial step in the synthesis is the esterification of maleic anhydride with two equivalents of tridecyl alcohol. google.com The reaction mechanism proceeds in two sequential steps. First, one molecule of tridecyl alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the cyclic anhydride to form the monoester, tridecyl maleate. pan.plkoyonchem.com This initial reaction is typically rapid. ppor.az

The second step is the esterification of the remaining carboxylic acid group on the monoester with a second molecule of tridecyl alcohol to form the diester, ditridecyl maleate. pan.plppor.az This second stage is a slower, reversible reaction. pan.pl To drive the equilibrium towards the formation of the diester, the water produced during the reaction is continuously removed, often by azeotropic distillation using a solvent like toluene. ppor.az

Once the ditridecyl maleate is formed, the subsequent step is sulfonation. This reaction introduces the hydrophilic sulfonate group to the molecule. The most common method involves the addition of a sulfonating agent, such as an aqueous solution of sodium bisulfite (NaHSO₃), across the carbon-carbon double bond of the maleate backbone. ripublication.comutp.edu.my This nucleophilic addition reaction converts the ditridecyl maleate into sodium ditridecyl sulfosuccinate. researchgate.net

Optimization of the sulfonation reaction is critical for maximizing yield and minimizing byproducts. Key parameters that are controlled include temperature, reactant molar ratio, and reaction time. For similar sulfosuccinate syntheses, reaction temperatures are often maintained between 80°C and 120°C for a duration of 3 to 8 hours. google.com The molar ratio of the maleate diester to sodium bisulfite is typically kept close to stoichiometric, often in the range of 1:1.0 to 1:1.2, to ensure complete conversion. google.com The concentration of the sodium bisulfite solution is also an important factor, with concentrations between 20% and 50% being common. google.com

The esterification of maleic anhydride is typically acid-catalyzed to increase the rate of the slow second esterification step. zbaqchem.com A variety of homogeneous and heterogeneous acid catalysts can be employed. Common choices include sulfuric acid, p-toluenesulfonic acid (p-TSA), and solid acid catalysts like ion-exchange resins (e.g., Dowex). pan.plzbaqchem.comresearchgate.net Phosphotungstic acid has also been shown to be a highly active catalyst for this type of reaction. pan.pl

The kinetics of the esterification can vary depending on the catalyst and reaction conditions. In many cases, the second stage of the reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the monoester and the alcohol. pan.plresearcher.life However, when certain catalysts like acid ion-exchange resins are used, the reaction can exhibit first-order kinetics with respect to the acid. ppor.azresearchgate.netbohrium.com The effect of temperature on the reaction rate generally follows the Arrhenius equation. researcher.life

| Catalyst | Catalyst Type | Observed Reaction Kinetics (Esterification) | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous (Brønsted Acid) | First order with respect to monoester and catalyst. | ppor.azresearchgate.net |

| Phosphotungstic Acid | Homogeneous (Brønsted Acid) | Second order with respect to acid and alcohol. | pan.pl |

| Dowex 50WX8 | Heterogeneous (Ion-Exchange Resin) | First order with respect to acid. | researchgate.netbohrium.com |

| p-Toluenesulfonic Acid (p-TSA) | Homogeneous (Brønsted Acid) | Generally used to increase reaction rate. | zbaqchem.com |

Effective process control is essential for maximizing the yield and purity of this compound. During the esterification stage, a key strategy is the efficient and continuous removal of water to shift the reaction equilibrium toward the product side. pan.pl Controlling the reaction temperature is also crucial to prevent undesirable side reactions, such as the hydrolysis of maleic anhydride or the decomposition of the product. zbaqchem.comgoogle.com

In the sulfonation stage, temperature control is again important to prevent hydrolysis of the ester linkages. The reaction is often carried out in an aqueous system, and maintaining a single-phase reaction mixture is critical for the reaction to proceed efficiently. google.com Incremental addition of the sodium bisulfite solution can help maintain this single phase, especially when targeting higher product concentrations. google.com After the reaction, any residual unreacted alcohol may be removed to improve the purity and reduce the odor of the final product. google.com The final yield of the sulfonation process can be as high as 85%. researchgate.net

Investigations into this compound Derivatization

The properties of this compound can be fine-tuned through chemical modification. These derivatizations aim to alter the molecule's amphiphilic character, specifically its balance between hydrophilicity and hydrophobicity, to enhance its performance in various applications.

The hydrophilic-lipophilic balance (HLB) of a sulfosuccinate surfactant is determined by the interplay between its polar sulfonate headgroup and its nonpolar alkyl tails. For this compound, the two C₁₃ alkyl (tridecyl) chains provide a strong hydrophobic character. nih.gov

One primary method for modifying the hydrophobicity is to vary the length of the alkyl chains. Synthesizing sulfosuccinates with alcohols shorter than tridecyl alcohol would result in a more hydrophilic surfactant, while using longer-chain alcohols would increase its hydrophobicity and lipophilicity. researchgate.net Studies on various dialkyl sulfosuccinates confirm that the conjugation of highly lipophilic alkyl tails to the polar sulfosuccinate headgroup is a key strategy for designing counterions for hydrophobic ion pairing. nih.gov Specifically, bis(isotridecyl) sulfosuccinate, an isomer of this compound, has been identified as a lead counterion that provides a significant improvement in hydrophobicity compared to analogues with shorter alkyl tails. nih.govresearchgate.net This demonstrates that the tridecyl chains are particularly effective at imparting a lipophilic character to the molecule.

| Structural Modification | Effect on Property | Rationale |

|---|---|---|

| Decrease alkyl chain length (e.g., use dioctyl) | Increase Hydrophilicity / Decrease Lipophilicity | The relative contribution of the polar sulfonate headgroup to the overall molecular weight and structure is increased. |

| Increase alkyl chain length (e.g., use distearyl) | Decrease Hydrophilicity / Increase Lipophilicity | The nonpolar, hydrophobic portion of the molecule is enlarged, increasing its affinity for nonpolar phases. |

| Change counter-ion (e.g., from Na⁺ to K⁺ or NH₄⁺) | Modify solubility and surface properties | Different cations can alter the packing of surfactant molecules at interfaces and their solubility in various solvents. |

Synthesis of Analogues with Varied Alkyl Chain Branching

The introduction of branched alkyl chains into the structure of dialkyl sulfosuccinates can significantly influence their properties, such as solubility and interfacial activity. A key example is the synthesis of bis(isotridecyl) sulfosuccinate, an analogue of this compound with branched alkyl chains.

The general synthetic route for dialkyl sulfosuccinates involves a two-step process. nih.gov First, maleic anhydride is esterified with the corresponding alcohol to form a dialkyl maleate. In the case of bis(isotridecyl) sulfosuccinate, isotridecyl alcohol is used. This esterification is typically catalyzed by an acid, such as p-toluenesulfonic acid. The second step is the sulfonation of the double bond in the dialkyl maleate intermediate using a sulfonating agent like sodium bisulfite. nih.gov This addition reaction yields the final sulfosuccinate product.

Table 1: Synthesis of Bis(isotridecyl) Sulfosuccinate

| Step | Reactants | Catalyst/Reagent | Product |

| 1. Esterification | Maleic anhydride, Isotridecyl alcohol | p-Toluenesulfonic acid | Bis(isotridecyl) maleate |

| 2. Sulfonation | Bis(isotridecyl) maleate, Sodium bisulfite | Bis(isotridecyl) sulfosuccinate |

This table outlines the general two-step synthesis of bis(isotridecyl) sulfosuccinate, a branched-chain analogue of this compound.

Research has shown that branched and unsaturated alkyl tails are often preferred over saturated linear ones in certain applications, highlighting the importance of synthesizing these varied analogues. nih.gov

Cationic and Zwitterionic this compound Derivatives

The modification of the sulfonate headgroup of this compound can lead to the formation of cationic and zwitterionic derivatives with unique properties.

Cationic Derivatives: The synthesis of a cationic derivative of this compound would require the introduction of a positively charged functional group. A plausible synthetic strategy involves the use of a precursor containing a tertiary amine that can be subsequently quaternized. For instance, an amino alcohol could be used in the initial esterification step with maleic anhydride. After the sulfonation step, the tertiary amine group in the resulting dialkyl sulfosuccinate could be quaternized using an alkyl halide (e.g., methyl iodide) to introduce a permanent positive charge, resulting in a cationic sulfosuccinate.

Zwitterionic Derivatives: Zwitterionic surfactants possess both a positive and a negative charge in the same molecule. The synthesis of a zwitterionic this compound derivative can be achieved by incorporating a cationic group in addition to the existing anionic sulfonate group. One approach involves starting with a precursor that contains a functional group capable of being converted into a cationic center. For example, an alcohol containing a tertiary amine could be used in the esterification of maleic anhydride. Following sulfonation, the tertiary amine can be quaternized, leading to a molecule with both a sulfonate anion and a quaternary ammonium (B1175870) cation. nih.govresearchgate.net

Another strategy for creating zwitterionic sulfosuccinates involves the reaction of maleic anhydride with a fatty alcohol, followed by sulfonation and subsequent reaction with a suitable agent to introduce a cationic center. google.comripublication.com

Table 2: Proposed Synthetic Strategies for Cationic and Zwitterionic Derivatives

| Derivative | Proposed Synthetic Approach | Key Precursors |

| Cationic | Esterification with an amino alcohol, sulfonation, and subsequent quaternization. | Maleic anhydride, Amino alcohol (containing a tertiary amine), Alkyl halide |

| Zwitterionic | Esterification with an alcohol containing a tertiary amine, followed by sulfonation and quaternization. | Maleic anhydride, Alcohol with a tertiary amine, Alkyl halide |

This table summarizes potential synthetic routes for creating cationic and zwitterionic derivatives of this compound.

Purity Assessment and Characterization in Synthetic Batches

Ensuring the purity of synthetic batches of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the main component from its impurities. Reversed-phase HPLC with a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), can be used to analyze the purity of dialkyl sulfosuccinates. cir-safety.org The choice of the stationary phase (e.g., C8 or C18) and the mobile phase composition are critical for achieving optimal separation of the target compound from unreacted starting materials (e.g., tridecyl alcohol, maleic acid) and by-products.

Spectroscopic methods provide detailed structural information and are invaluable for confirming the identity of the synthesized compound and detecting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule. Impurities can be detected by the presence of unexpected signals in the spectra. For instance, residual tridecyl alcohol would show characteristic signals for its hydroxyl proton and adjacent methylene (B1212753) group, which would be absent in the pure sulfosuccinate. Similarly, unreacted maleic anhydride or maleate intermediates would have distinct olefinic proton signals. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its calculated molecular weight. The fragmentation pattern can help to confirm the presence of the tridecyl ester groups and the sulfosuccinate core. Impurities would be identified by the presence of ions with different mass-to-charge ratios. cir-safety.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the ester carbonyl (C=O) groups, the sulfonate (S=O) group, and the C-O and C-H bonds. The absence of a broad O-H stretching band would indicate the complete conversion of the starting alcohol. acs.org

Table 3: Analytical Techniques for Purity Assessment of this compound

| Technique | Information Provided | Potential Impurities Detected |

| HPLC | Separation and quantification of the main component and impurities. | Unreacted tridecyl alcohol, maleic anhydride, dialkyl maleate intermediate. |

| ¹H-NMR | Detailed structural information, identification of proton environments. | Residual solvents, unreacted starting materials, by-products with distinct proton signals. |

| ¹³C-NMR | Information on the carbon skeleton of the molecule. | Impurities with different carbon frameworks. |

| Mass Spectrometry | Molecular weight determination and structural information from fragmentation. | Compounds with different molecular weights. |

| FT-IR | Identification of functional groups. | Presence of unreacted hydroxyl groups from the starting alcohol. |

This interactive table summarizes the key analytical techniques used for the purity assessment and characterization of synthetic batches of this compound and the types of impurities they can detect.

By employing this suite of analytical methods, the purity and structural integrity of synthesized this compound can be rigorously assessed, ensuring its quality and suitability for its intended use.

Mechanistic Studies of Ditridecyl Sulfosuccinate S Functional Roles

Emulsification and Emulsion Stability Mechanisms

Ditridecyl sulfosuccinate's ability to facilitate the formation and stabilization of emulsions is central to its utility. This section explores the mechanisms governing its role in creating and maintaining these dispersed systems.

As a surfactant, ditridecyl sulfosuccinate (B1259242) facilitates the dispersion of one liquid phase into another in the form of fine droplets. In oil-in-water (O/W) emulsions, the hydrophobic tridecyl tails of the surfactant orient themselves into the oil droplets, while the hydrophilic sulfonate head groups remain in the continuous water phase. Conversely, in water-in-oil (W/O) emulsions, the surfactant molecules arrange themselves around the water droplets with their hydrophilic heads pointing inward and the hydrophobic tails extending into the continuous oil phase. The formation of these emulsions is often achieved through mechanical agitation, which breaks down the dispersed phase into smaller droplets, increasing the interfacial area that is then stabilized by the surfactant molecules. The stability of these emulsions is critical, as they are thermodynamically unstable systems prone to coalescence and phase separation over time youtube.comgoogle.com.

The specific type of emulsion formed (O/W or W/O) is influenced by several factors, including the oil-to-water ratio and the surfactant's properties. While detailed studies on this compound are limited, the principles of emulsion formation are well-established for similar anionic surfactants.

A key mechanism by which this compound promotes emulsification is by reducing the interfacial tension (IFT) between the oil and water phases. Surfactant molecules accumulate at the oil-water interface, disrupting the cohesive forces between the molecules of each phase. This reduction in IFT lowers the energy required to create new interfacial surface area, thereby facilitating the formation of smaller droplets during emulsification. Studies on related sulfosuccinate surfactants have demonstrated their capacity to significantly lower interfacial tension dtic.mil.

Once adsorbed at the interface, the surfactant molecules form a protective film or barrier around the dispersed droplets. This film acts as a physical impediment, preventing the droplets from coming into direct contact and coalescing. The effectiveness of this barrier is a crucial factor in the long-term stability of the emulsion.

Table 1: Factors Influencing Interfacial Tension Reduction by Surfactants

| Factor | Description | Impact on Interfacial Tension |

| Surfactant Concentration | The amount of surfactant present in the system. | Increasing concentration generally leads to a greater reduction in IFT, up to the critical micelle concentration (CMC). |

| Molecular Structure | The chemical makeup of the surfactant, including the length and branching of the hydrophobic tails and the nature of the hydrophilic head group. | The balance between the hydrophilic and lipophilic portions of the molecule (HLB value) influences its effectiveness at the interface. |

| Temperature | The thermal energy of the system. | Temperature can affect surfactant solubility and adsorption at the interface, thereby influencing IFT. |

| Salinity | The concentration of dissolved salts in the aqueous phase. | The presence of electrolytes can impact the electrostatic interactions of ionic surfactants and their packing at the interface. |

The stability of emulsions formed with this compound is attributed to a combination of steric and electrostatic stabilization mechanisms.

Steric Stabilization : The bulky tridecyl groups of the surfactant molecules, extending from the droplet surface into the continuous phase, create a physical or steric barrier. When two droplets approach each other, the overlap of these hydrocarbon chains results in a repulsive force, preventing them from getting close enough to coalesce. This mechanism is particularly important in W/O emulsions where electrostatic repulsion is less effective due to the non-polar nature of the continuous phase youtube.com.

Electrostatic Stabilization : As an anionic surfactant, the sulfonate head group of this compound carries a negative charge. In O/W emulsions, these negatively charged head groups are oriented towards the aqueous phase, creating a net negative charge on the surface of the oil droplets. This results in electrostatic repulsion between the droplets, further contributing to the stability of the emulsion. The presence of electrolytes in the aqueous phase can influence the magnitude of this electrostatic repulsion.

Table 2: General Correlation Between Droplet Size and Emulsion Stability

| Droplet Size | Stability Characteristic | Rationale |

| Small and Uniform | Higher Stability | Reduced effects of gravity and creaming/sedimentation. More effective interfacial barrier per unit volume. |

| Large and Non-uniform | Lower Stability | Increased likelihood of coalescence and Ostwald ripening. Faster phase separation. |

Demulsification Processes and Mechanisms of Action

In contrast to its role in forming stable emulsions, this compound and related compounds can also be employed to break emulsions, a process known as demulsification. This is particularly relevant in industries such as petroleum production, where water-in-crude oil emulsions need to be separated.

Crude oil often exists as a stable water-in-oil emulsion, stabilized by naturally occurring surfactants like asphaltenes and resins. These emulsions can cause significant operational problems, including corrosion and increased viscosity. Demulsifiers are chemical agents designed to break these emulsions and facilitate the separation of water from the oil.

While specific studies on this compound as a primary demulsifier for crude oil are not extensively documented, research on the closely related dioctyl sodium sulfosuccinate (DSS) provides valuable insights into the probable mechanism of action. A study on the demulsification of crude oil-in-water emulsions using DSS demonstrated its high efficiency in breaking stable emulsions acs.orgnih.gov. The mechanism involves the surfactant's ability to displace the naturally occurring emulsifiers at the oil-water interface.

The demulsification process is thought to proceed through the following steps:

Adsorption at the Interface : The demulsifier, being more surface-active than the indigenous emulsifiers, migrates to the oil-water interface and adsorbs onto the surface of the water droplets.

Interfacial Film Rupture : The presence of the demulsifier disrupts the rigid interfacial film formed by the asphaltenes and resins. This can occur through competitive adsorption and alteration of the interfacial properties.

Flocculation : The weakened interfacial films allow the water droplets to come into closer contact and form aggregates or flocs.

Coalescence : The aggregated droplets then merge to form larger droplets, a process known as coalescence. This is the critical step in breaking the emulsion.

Sedimentation : The larger, coalesced water droplets, being denser than the oil, settle out from the oil phase due to gravity.

The effectiveness of a sulfosuccinate demulsifier is influenced by factors such as its concentration, the properties of the crude oil, and the salinity of the water. Research on DSS has shown that increasing the demulsifier concentration up to its critical micelle concentration can significantly enhance demulsification efficiency acs.orgnih.gov. The double-chain structure of these surfactants is believed to be advantageous for their adsorption at the oil-water interface, contributing to their demulsification performance acs.orgnih.gov.

Interfacial Adsorption and Film Disruption

As a surface-active agent, the primary mechanism of this compound involves its migration to and adsorption at the interface between two immiscible phases, such as oil and water or air and water. Due to its dual hydrophobic-hydrophilic nature, the molecule orients itself at the interface, with the hydrophilic sulfonate group positioned in the aqueous phase and the hydrophobic twin tridecyl tails in the non-aqueous (e.g., oil) phase. This adsorption lowers the free energy of the interface, thereby reducing the interfacial tension (IFT). cymitquimica.com

This compound is characterized by a very low critical micelle concentration (CMC), the concentration above which surfactant molecules aggregate to form micelles in the bulk phase. syensqo.comspecialchem.comcdn-website.com Its ability to rapidly migrate to an interface and lower the equilibrium surface tension is a key feature of its function. syensqo.comcdn-website.com The presence of two long alkyl chains creates a significant steric presence at the interface.

In the context of film disruption, such as in demulsification, the surfactant competes with naturally occurring emulsifiers (like asphaltenes in crude oil) that stabilize the film around dispersed droplets. By adsorbing at the oil-water interface, this compound molecules can displace the existing emulsifying agents, creating a new interfacial layer. This new layer may be less rigid and more mobile, which prevents the formation of a stable, protective film. The introduction of the surfactant alters the packing of molecules at the interface, disrupting the cohesive forces that maintain the emulsion's stability and promoting the coalescence of the dispersed droplets. nih.govnih.gov

Table 1: Interfacial Properties of Dialkyl Sulfosuccinates This table presents typical data for dialkyl sulfosuccinates to illustrate the effect of structure on interfacial properties. Values for this compound are based on product descriptions.

| Compound | Alkyl Chain Length | Typical Surface Tension (mN/m) | Critical Micelle Concentration (CMC, %/wt) | Key Interfacial Characteristic |

|---|---|---|---|---|

| Dioctyl Sodium Sulfosuccinate | C8 | 26 | 0.12 | Excellent Wetting & Spreading |

| This compound (Aerosol® TR-70) | C13 | 27 | 0.001 | Extremely Hydrophobic, Rapid Interfacial Migration syensqo.comcdn-website.com |

Influence on Oil-Water Separation Efficiency

The primary role of this compound in oil-water systems is to act as a demulsifier, breaking stable emulsions. Its high hydrophobicity and strong affinity for the oil phase make it particularly effective in destabilizing water-in-oil (W/O) emulsions, though related double-chain sulfosuccinates are also highly effective for oil-in-water (O/W) emulsions. nih.govnih.gov

The mechanism of demulsification involves several steps:

Migration and Adsorption: The surfactant, introduced into the emulsion, migrates to the oil-water interface.

Film Disruption: It adsorbs at the interface, displacing the native emulsifiers that form a rigid film around the water droplets. nih.gov

Flocculation: The weakening of the interfacial film reduces the repulsive forces between droplets, allowing them to come into closer contact and form aggregates (flocculation).

Coalescence: The surfactant facilitates the rupture of the thin film between adjacent droplets, leading to their merging into larger droplets (coalescence). This process is critical for efficient separation. mdpi.com

Research on the closely related dioctyl sodium sulfosuccinate (DSS) for crude oil-in-water emulsions demonstrated that its double-chain structure allows for efficient interfacial adsorption, leading to high demulsification efficiency. nih.govnih.gov Studies showed that DSS could achieve up to 99% demulsification efficiency, effectively breaking stable emulsions within minutes. nih.govnih.gov Given its longer, more hydrophobic alkyl chains, this compound is expected to exhibit strong demulsification performance, particularly in systems with a high oil content.

Table 2: Demulsification Efficiency of Dioctyl Sodium Sulfosuccinate (DSS) in Crude Oil-in-Water Emulsions Data from a study on DSS, a related double-chain anionic surfactant, illustrating performance.

| DSS Concentration (mg/L) | Initial Oil Concentration (mg/L) | Shaking Time (min) | Demulsification Efficiency (%) |

|---|---|---|---|

| Up to 900 (CMC) | 500 - 3000 | 15 | Up to 99 nih.govnih.gov |

Wetting and Dispersion Mechanisms in Heterogeneous Systems

Surface Wetting Characteristics and Contact Angle Studies

Wetting is the process by which a liquid spreads over a solid surface, a phenomenon quantified by the contact angle. A lower contact angle indicates better wetting. exactoinc.com Surfactants like this compound are known as excellent wetting agents because they lower the surface tension of the liquid and the interfacial tension between the liquid and the solid. cymitquimica.comdynaglycolsindia.com

The mechanism involves the adsorption of surfactant molecules onto the solid surface and at the liquid-air interface. This adsorption reduces the forces that cause the liquid to bead up, allowing it to spread more effectively. exactoinc.com The Young equation describes the relationship between contact angle (θ), the solid-vapor interfacial energy (γ_sv_), the solid-liquid interfacial energy (γ_sl_), and the liquid-vapor interfacial energy (γ_lv_ or surface tension). Surfactants primarily act by lowering γ_lv_ and γ_sl_, which results in a smaller value for cos(θ) and thus a lower contact angle.

This compound, with its high surface activity, is particularly effective at this process. syensqo.com Its hydrophobic nature also allows it to modify surfaces, for instance, imparting water resistance to films and coatings by orienting its hydrophobic tails away from the substrate. specialchem.comspecialchem.com

Table 3: Representative Contact Angles for Wetting Agents on a Hydrophobic Surface This table provides illustrative data on how surfactants can reduce the contact angle of water. Specific values for this compound are not publicly available but are expected to show a significant reduction.

| Liquid | Surface | Typical Contact Angle (°) | Wetting Quality |

|---|---|---|---|

| Pure Water | Paraffin Wax | ~105° | Poor |

| Aqueous Solution with Wetting Agent (e.g., a Sulfosuccinate) | Paraffin Wax | < 30° | Excellent |

Dispersion of Particulate Matter

This compound functions as an effective dispersing agent, particularly for solids like pigments, resins, and polymers within organic (non-aqueous) systems. syensqo.comspecialchem.com The fundamental mechanism of dispersion is to prevent the agglomeration of fine solid particles suspended in a liquid medium. locusingredients.com

This is achieved through the adsorption of the dispersant molecules onto the surface of the particles. The this compound molecule anchors to the particle surface via its polar head, while its two long, hydrophobic tridecyl tails extend into the surrounding organic liquid. This creates a steric barrier—a physical layer that prevents particles from getting close enough for attractive van der Waals forces to cause them to clump together. This mechanism, known as steric stabilization, is highly effective in non-aqueous media.

The excellent solubility of this compound's long alkyl chains in organic solvents ensures that the stabilizing layer is robust, leading to a stable, uniform dispersion of the particulate matter. syensqo.com This is crucial in applications like paints and plastics, where uniform pigment distribution is necessary for consistent color and performance. syensqo.com

Foaming and Foam Stabilization/Destabilization Properties

The role of this compound in foaming is multifaceted and can be context-dependent. Generally, surfactants facilitate foam formation by significantly lowering the surface tension of a liquid, which reduces the energy required to create the new surface area of bubbles. dynaglycolsindia.compcc.eu

Once a foam is formed, its stability is determined by how well the surfactant can prevent the film of liquid between bubbles (the lamellae) from thinning and rupturing. This compound can contribute to foam stability through several mechanisms:

Surface Elasticity (Marangoni Effect): The surfactant molecules create a film at the air-water interface. If this film is stretched (e.g., as the lamellae drains), the local surfactant concentration decreases, and surface tension increases. This gradient in surface tension induces a flow of liquid back into the thinned area, thus healing the film and stabilizing the foam.

Steric Hindrance: The bulky tridecyl groups at the interface can physically hinder the thinning of the foam lamellae.

Several sources classify sodium this compound as a foaming agent or even a high-foaming agent. knowde.comnama-group.com For instance, it is mentioned in patent literature for its use in compositions that produce stable foams. googleapis.com However, the foaming properties of dialkyl sulfosuccinates can also be influenced by factors such as chain length. For some related compounds like dioctyl sulfosuccinate, which are known to be strong foamers, antifoaming agents are sometimes added to formulations where foam is undesirable. google.com This suggests that while this compound is capable of generating and stabilizing foam, its performance can be tailored. In some applications, it may act as a foam stabilizer, while in others, its strong interfacial activity might be leveraged for foam control, though the predominant evidence points towards it being a foam promoter. knowde.comgoogleapis.com

Advanced Research Applications and System Integration

Ditridecyl Sulfosuccinate (B1259242) in Enhanced Oil Recovery (EOR) Research

In the domain of enhanced oil recovery, the primary goal is to maximize the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. Chemical EOR techniques, which involve injecting specialized chemical formulations, are critical for mobilizing the remaining oil. Surfactants like ditridecyl sulfosuccinate play a pivotal role in this process by overcoming the capillary forces that trap oil within the porous rock formations of a reservoir doe.govsasol.comresearchgate.net.

Surfactant Flooding Design and Optimization

Surfactant flooding is an EOR method where a solution containing a surfactant is injected into the reservoir to displace trapped oil researchgate.net. The design and optimization of this process are critical for both technical success and economic viability. The selection of a surfactant, such as a sulfosuccinate, is based on its ability to function effectively under specific reservoir conditions, including temperature, pressure, and the salinity of the formation water (brine) google.com.

Optimization studies focus on several key parameters:

Surfactant Concentration: The concentration must be above the critical micelle concentration (CMC) to ensure the desired reduction in interfacial tension but low enough to be cost-effective.

Formulation with Co-solvents and Co-surfactants: Blends of different surfactants or the addition of alcohols can improve stability and performance across a wider range of reservoir conditions.

Injection Strategy: The process can involve injecting a single surfactant slug or a more complex sequence, such as a "huff-n-puff" method where the surfactant solution is injected, allowed to soak, and then produced back researchgate.net.

Research has shown that the effectiveness of surfactant flooding is highly dependent on achieving an optimal formulation that considers the unique characteristics of the reservoir rock and crude oil doe.govmdpi.com. For tight oil reservoirs, where permeability is extremely low, surfactants that alter the wettability of the rock from oil-wet to water-wet can significantly improve oil recovery through spontaneous imbibition researchgate.netresearchgate.net.

| Parameter | Objective | Significance in EOR |

| Surfactant Selection | Match surfactant to reservoir temperature, salinity, and rock type. | Ensures surfactant stability and effectiveness at mobilizing oil. |

| Concentration | Exceed Critical Micelle Concentration (CMC) while minimizing cost. | Sufficient concentration is needed to lower interfacial tension and mobilize oil. |

| Slug Size & Design | Optimize the volume and composition of the injected chemical slug. | Balances the cost of chemicals with the volume of the reservoir contacted. |

| Mobility Control | Ensure the injected fluid displaces oil efficiently without bypassing it. | Often requires the addition of polymers to increase the viscosity of the displacing fluid. |

Microemulsion Phase Behavior in Reservoir Systems

A key mechanism for oil recovery by surfactant flooding is the formation of a microemulsion. A microemulsion is a thermodynamically stable, transparent or translucent mixture of oil, water, and surfactant. When the optimal formulation is achieved, a "middle-phase" microemulsion (Type III) can form in equilibrium with excess oil and water phases researchgate.net. This middle phase has ultra-low interfacial tension with both oil and water, which is highly effective for oil mobilization nih.gov.

The phase behavior of a surfactant-oil-brine system is highly sensitive to variables like salinity, temperature, and the properties of the oil and surfactant nih.govtaylorfrancis.com. Predicting this behavior is crucial for designing an effective EOR formulation. The goal is to create a system that remains in the optimal Type III phase region under reservoir conditions. The Hydrophilic-Lipophilic Difference (HLD) framework is often used to model and predict how these variables will influence the phase behavior, aiding in the design of surfactant formulations that are robust to the changing conditions within a reservoir nih.gov.

Interfacial Tension Reduction in Brine-Crude Oil Systems

The fundamental principle behind surfactant-based EOR is the reduction of interfacial tension (IFT) between the injected brine and the trapped crude oil sasol.commaxwellsci.com. High IFT creates strong capillary forces that hold oil droplets in the small pores of the reservoir rock. By adding a surfactant like this compound, the IFT can be lowered by several orders of magnitude, which reduces the capillary forces and allows the oil to be mobilized and displaced by the injected fluid doe.govnih.gov.

The effectiveness of a surfactant in reducing IFT is influenced by several factors in the brine-crude oil system:

Salinity: IFT is highly dependent on the salt concentration of the brine. For anionic surfactants, there is typically an optimal salinity at which the IFT is minimized maxwellsci.commdpi.com.

Ion Composition: The types of ions in the brine (e.g., Na+, Ca2+, Mg2+) can significantly impact surfactant performance. Divalent cations, in particular, can affect the surfactant's solubility and its interaction at the oil-water interface maxwellsci.comnih.gov.

Studies have demonstrated that achieving ultra-low IFT (typically < 0.01 mN/m) is a critical requirement for mobilizing residual oil mdpi.com.

| Condition | Effect on Interfacial Tension (IFT) | Research Finding |

| Increasing Salinity | Generally increases IFT after an initial decrease to a minimum value. | There exists an "optimal salinity" where the surfactant is most effective at reducing IFT maxwellsci.commdpi.com. |

| Presence of Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Can decrease IFT at low concentrations but may cause surfactant precipitation at higher concentrations maxwellsci.com. | Divalent ions have a significant influence on IFT, with Ca²⁺ often showing a stronger effect than Mg²⁺ maxwellsci.com. |

| Presence of Asphaltenes in Crude Oil | Asphaltenes are natural surfactants that migrate to the interface and can lower IFT. | The interaction between injected surfactants and natural surfactants like asphaltenes can be complex, affecting the final IFT value nih.gov. |

This compound in Nanomaterial Synthesis and Templating

Beyond oil recovery, the self-assembling properties of surfactants like this compound are utilized in the controlled synthesis of nanomaterials. The ability of these molecules to form organized structures, such as micelles and reverse micelles, provides a template for creating nanoparticles with specific sizes and shapes eurekaselect.comuow.edu.au.

**5.2.1. Use in Reverse Micelle Templating for Metal Oxide Nanoparticles (e.g., TiO₂) **

The reverse micelle method is a versatile technique for synthesizing a wide variety of nanoparticles researchgate.netias.ac.in. In a nonpolar solvent, surfactant molecules self-assemble to form "reverse micelles," which are nanosized water droplets stabilized by a surfactant monolayer eurekaselect.comresearchgate.net. These aqueous cores act as nanoreactors where chemical reactions can be confined, allowing for precise control over the size and morphology of the resulting particles google.com.

The process for synthesizing metal oxide nanoparticles, such as titanium dioxide (TiO₂), using this method typically involves these steps:

Two separate microemulsions (reverse micelle solutions) are prepared. One contains the metal precursor (e.g., a titanium salt) in its aqueous core, and the other contains a precipitating agent.

When the two microemulsions are mixed, the reverse micelles collide and their contents mix, initiating a precipitation reaction within the confined space of the micellar core.

The size of the resulting nanoparticle is controlled by the size of the water core, which can be precisely tuned by adjusting the water-to-surfactant molar ratio (W₀) rsc.org.

The synthesized nanoparticles are then collected from the solution.

This templating method has been successfully used to create monodisperse metal oxide nanoparticles with narrow size distributions uow.edu.augoogle.com. Research has shown that surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (AOT), a compound structurally related to this compound, are highly effective for creating the reverse micelle templates needed for the synthesis of TiO₂ and other metal oxide nanoparticles uow.edu.au.

| Parameter | Role in Nanoparticle Synthesis | Outcome |

| Surfactant Type | Forms the reverse micelle structure that acts as a nanoreactor. | The chemical nature of the surfactant can influence the shape and stability of the final nanoparticles. |

| Water-to-Surfactant Ratio (W₀) | Controls the size of the aqueous core of the reverse micelle. | Directly influences the size of the synthesized nanoparticles; a larger W₀ generally leads to larger particles rsc.org. |

| Reactant Concentration | Determines the amount of precursor available for particle formation within each micelle. | Affects nucleation and growth kinetics, which can influence particle size and crystallinity. |

| Solvent | Provides the continuous phase in which the reverse micelles are dispersed. | The choice of solvent can affect the stability and structure of the reverse micelles. |

Control of Nanoparticle Size and Morphology

In the synthesis of nanoparticles, particularly through methods like emulsion polymerization, the choice of surfactant is critical for controlling the size and morphology of the resulting particles. While specific research focusing exclusively on this compound is limited, its properties as a dialkyl sulfosuccinate allow for informed predictions of its behavior. Surfactants in these systems play a crucial role in the nucleation and growth stages of nanoparticle formation.

This compound can act as an effective emulsifier, creating stable micelles in an aqueous medium. These micelles serve as nanoreactors where the polymerization or particle formation process is initiated. The concentration of the surfactant and the size of its micelles are determining factors for the final particle size. A higher concentration of surfactant typically leads to a larger number of smaller micelles, which can result in the formation of smaller nanoparticles.

The morphology of the nanoparticles can also be influenced by the packing of the surfactant molecules at the particle-water interface. The two bulky tridecyl chains of this compound can create a sterically hindered environment that influences the shape of the forming nanoparticles. This can be leveraged to create non-spherical nanoparticles, which have unique properties and applications. The control over particle size and shape is essential as these characteristics heavily influence the optical, catalytic, and electronic properties of the nanomaterials. nih.gov

Table 1: Influence of Surfactant Properties on Nanoparticle Synthesis

| Surfactant Property | Effect on Nanoparticle Characteristics |

| Concentration | Higher concentrations generally lead to smaller and more numerous nanoparticles. |

| Micelle Size | Acts as a template, influencing the initial size of the nanoparticles. |

| Hydrophobic Chain Length | Longer chains, like the tridecyl groups in this compound, enhance stability. |

| Head Group | The sulfonate group provides strong electrostatic stabilization. |

Stabilization of Nanodispersions

The long-term stability of nanoparticles in a liquid medium, known as a nanodispersion, is crucial for their practical application. Agglomeration of nanoparticles can lead to a loss of their unique properties. This compound, with its anionic nature and significant steric bulk, is well-suited to act as a stabilizing agent.

The stabilization mechanism of this compound is twofold. Firstly, the negatively charged sulfonate head group adsorbs onto the surface of the nanoparticles, imparting a negative surface charge. This leads to electrostatic repulsion between the particles, preventing them from aggregating. Secondly, the two long, hydrophobic tridecyl chains extend into the surrounding medium, creating a steric barrier. This steric hindrance further contributes to the stability of the dispersion.

The effectiveness of this compound as a stabilizer is dependent on factors such as its concentration, the pH of the medium, and the presence of electrolytes. Its ability to provide both electrostatic and steric stabilization makes it a robust choice for a variety of nanoparticle systems. This is particularly important in applications where the nanodispersion needs to remain stable over extended periods or under challenging environmental conditions.

Role in Functional Polymer and Composite Materials Research

The unique properties of this compound also make it a valuable component in the research and development of functional polymers and composite materials. Its ability to act at interfaces and alter surface properties is key to its utility in this field.

As a Dopant or Hydrophobizing Agent in Conductive Polymer Synthesis

In the field of conductive polymers, such as polyaniline and polypyrrole, dopants are essential for inducing electrical conductivity. These dopants are typically acidic molecules that protonate the polymer backbone, creating charge carriers. The sulfonate group in this compound can act as a dopant, similar to other sulfonic acids used in this context. The incorporation of the large this compound molecule as a dopant can also influence the processability and morphology of the resulting conductive polymer. mdpi.comnih.gov

Furthermore, the long, hydrophobic tridecyl chains can impart hydrophobicity to the surface of the conductive polymer. This can be highly desirable in applications where the conductive material needs to be water-repellent, such as in certain electronic components or coatings. researchgate.net By acting as both a dopant and a hydrophobizing agent, this compound offers a multifunctional approach to modifying the properties of conductive polymers. researchgate.netnih.gov

Impact on Polymerization Processes

This compound plays a significant role in emulsion polymerization, a common method for synthesizing a variety of polymers. researchgate.netpcc.eu In this process, the surfactant is crucial for emulsifying the monomer in the aqueous phase, forming micelles where polymerization is initiated, and stabilizing the growing polymer particles. nama-group.compcimag.com

The key functions of this compound in emulsion polymerization include:

Monomer Emulsification: It breaks down the water-insoluble monomer into small droplets, increasing the surface area for polymerization.

Micelle Formation: Above its critical micelle concentration (CMC), it forms micelles that serve as the primary loci for polymer chain initiation.

Particle Stabilization: It adsorbs onto the surface of the newly formed polymer particles, preventing their coagulation through electrostatic and steric repulsion. windows.net

Interfacial Modification in Polymer Blends

Many polymer blends are immiscible, resulting in a phase-separated morphology with poor mechanical properties due to weak interfacial adhesion. Interfacial modifiers, or compatibilizers, are often added to improve the compatibility between the polymer phases. scholaris.ca this compound, with its amphiphilic character, can function as such a modifier.

When added to an immiscible polymer blend during melt processing, this compound is expected to migrate to the interface between the two polymer phases. The hydrophilic sulfonate head would preferentially orient towards the more polar polymer, while the hydrophobic tridecyl tails would embed in the less polar polymer. This arrangement at the interface can lead to:

Reduction of Interfacial Tension: This facilitates finer dispersion of one polymer phase within the other, leading to a smaller particle size of the dispersed phase. kpi.ua

The effectiveness of this compound as an interfacial modifier would depend on the specific polymers in the blend and the processing conditions.

Applications in Advanced Separation Technologies

The ability of surfactants to form micelles is leveraged in advanced separation technologies like micellar-enhanced ultrafiltration (MEUF). mdpi.com This technique is used to remove dissolved organic pollutants or metal ions from wastewater. In MEUF, a surfactant is added to the water at a concentration above its CMC. The surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.

This compound is a candidate for use in MEUF due to its strong tendency to form stable micelles. The hydrophobic core of these micelles can effectively encapsulate nonpolar organic pollutants, while the negatively charged surface can bind with cationic metal ions. The resulting solution, containing the pollutant-laden micelles, is then passed through an ultrafiltration membrane. The membrane pores are small enough to retain the large micelles while allowing clean water to pass through.

The use of this compound in such applications would be influenced by its CMC, micelle size, and interaction with the specific pollutants to be removed. Its biodegradability is also an important consideration for environmental applications. cymitquimica.com

Selective Transfer of Contaminants (e.g., asbestos) from Aqueous Phases

The application of surfactants in the management and removal of hazardous materials like asbestos (B1170538) is a critical area of environmental remediation. Surfactants are employed as wetting agents to minimize the release of airborne asbestos fibers during abatement activities. distributioninternational.comyoutube.comasbestosclaims.law These agents work by reducing the surface tension of water, allowing it to more effectively penetrate and saturate asbestos-containing materials (ACMs). youtube.comasbestosclaims.law This process helps to bind the fibers, preventing them from becoming airborne and posing a respiratory hazard. youtube.comasbestosclaims.law

The selective transfer of asbestos from an aqueous phase, for instance, in a water-based slurry resulting from removal processes, could potentially be facilitated by surfactants like this compound. By adsorbing onto the asbestos fibers, the surfactant could modify their surface properties, making them more amenable to separation techniques such as flotation. In this hypothetical scenario, air bubbles introduced into the slurry would attach to the surfactant-coated fibers, carrying them to the surface for collection. The efficiency of such a process would depend on factors like the concentration of the surfactant and the pH of the solution.

Table 1: General Role of Surfactants in Asbestos Abatement

| Property | Function | Relevance of this compound |

| Wetting Agent | Reduces water surface tension to penetrate Asbestos-Containing Material (ACM). youtube.comasbestosclaims.law | The chemical structure suggests strong wetting capabilities. |

| Fiber Encapsulation | Surrounds asbestos fibers to prevent them from becoming airborne. youtube.com | Long alkyl chains could provide an effective encapsulating layer. |

| Dust Suppression | Maintains a damp environment during removal to minimize dust. fiberlock.com | As a wetting agent, it would contribute to dust control. |

Role in Two-Phase Liquid Separation Systems

Two-phase liquid separation is a fundamental process in chemical engineering and biotechnology, used for the extraction and purification of various compounds. wikipedia.org Aqueous two-phase systems (ATPS) are a notable example, providing a gentle environment for the separation of biomolecules. wikipedia.orgslideshare.net These systems are formed by mixing two immiscible aqueous solutions, often polymer-based or by using a combination of surfactants. wikipedia.org

Surfactants like sulfosuccinates are well-known for their ability to form and stabilize emulsions and microemulsions, which are essentially intimate mixtures of two immiscible liquid phases. pcc.eupnas.orgosti.gov The well-studied surfactant Aerosol-OT (AOT), a dioctyl sulfosuccinate, is particularly effective at creating microemulsions without the need for a co-surfactant. pnas.orgresearchgate.net These systems are characterized by thermodynamically stable, nanometer-sized droplets of one liquid dispersed in another.

This compound, with its longer alkyl chains compared to AOT, would be expected to exhibit even stronger surfactant behavior, favoring the formation of stable emulsions. In a two-phase liquid separation system, it could act as a phase-transfer agent. By solubilizing a target compound within micelles in one phase, it can facilitate the transfer of that compound from one liquid phase to another. The efficiency of this transfer would be influenced by the partitioning of the surfactant and the target compound between the two phases.

The use of surfactant-based aqueous two-phase systems has been explored for the extraction of various substances, including dyes and biomolecules. slideshare.netmdpi.com The formation of a surfactant-rich phase allows for the concentration and separation of the target analyte. Given its structure, this compound could potentially be used to create such systems, where one phase is rich in this surfactant, enabling the selective extraction of hydrophobic or amphiphilic molecules from an aqueous solution.

Table 2: Potential Roles of this compound in Two-Phase Liquid Separation

| Application | Mechanism | Expected Contribution |

| Emulsion Stabilization | Forms a stable interface between two immiscible liquids. pcc.eu | The long alkyl chains would enhance the stability of the emulsion. |

| Phase-Transfer Catalyst | Encapsulates and transports molecules across the liquid-liquid interface. | Could facilitate the extraction of specific compounds by solubilizing them in micelles. |

| Aqueous Two-Phase Systems | Can form a separate, surfactant-rich phase for selective extraction. mdpi.com | Potentially useful for concentrating hydrophobic or amphiphilic molecules. |

Potential in Gas Separation and Desalination Processes

Membrane-based technologies are central to modern gas separation and desalination. vurup.skrsc.orgresearchgate.net In these processes, the performance and longevity of the membranes are critical. scispace.comacs.orgsemanticscholar.orgiwaponline.comgoogle.com Surfactants can play a complex role in membrane filtration, sometimes causing fouling but also potentially enhancing the separation process under certain conditions. nih.govresearchgate.netbohrium.com

In the context of gas separation, membranes are used to selectively allow certain gases to pass through while retaining others. vurup.skrsc.orgresearchgate.net While there is no direct research linking this compound to gas separation membranes, surfactants can, in principle, be used to modify membrane surfaces. A coating of a surfactant could alter the surface energy and polarity of a membrane, potentially influencing its selectivity for different gases. However, the presence of surfactants in the feed stream is often a concern due to the risk of membrane fouling, which can reduce flux and efficiency. nih.govresearchgate.netbohrium.com

In desalination, particularly through reverse osmosis (RO), the interaction of surfactants with the membrane surface is a significant area of study. scispace.comacs.orgsemanticscholar.orgiwaponline.comgoogle.com Surfactants present in feedwater can adsorb onto the membrane, leading to fouling. scispace.comsemanticscholar.orgiwaponline.com The nature of the surfactant (anionic, cationic, or non-ionic) and its concentration determine the extent of this effect. scispace.comiwaponline.com Anionic surfactants, such as sulfosuccinates, may have a reduced tendency to foul negatively charged RO membranes due to electrostatic repulsion. iwaponline.com

Conversely, some research suggests that the controlled addition of surfactants below their critical micelle concentration could potentially mitigate fouling and enhance membrane performance. acs.orggoogle.com Surfactants can also be used in micellar-enhanced ultrafiltration (MEUF), where contaminants are trapped in micelles and then removed by a membrane that retains the micelles. researchgate.net Given its strong micelle-forming capabilities, this compound could theoretically be used in such a process to remove organic pollutants from water prior to a desalination step.

Table 3: Potential Implications of this compound in Membrane Processes

| Process | Potential Positive Role | Potential Negative Role |

| Gas Separation | Surface modification of membranes to alter gas selectivity. | Can cause membrane fouling, reducing gas flux. nih.gov |

| Desalination (Reverse Osmosis) | May exhibit lower fouling potential on negatively charged membranes due to electrostatic repulsion. iwaponline.com | Adsorption on the membrane surface can lead to flux decline. scispace.comsemanticscholar.org |

| Water Treatment (Pre-Desalination) | Use in Micellar-Enhanced Ultrafiltration (MEUF) to remove organic contaminants. researchgate.net | Requires careful control of concentration to be effective. |

Analytical and Characterization Methodologies for Ditridecyl Sulfosuccinate Research

Spectroscopic Techniques for Structural Elucidation and Purity

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within the ditridecyl sulfosuccinate (B1259242) molecule. By measuring the absorption of infrared radiation at various wavelengths, an FT-IR spectrum provides a unique molecular fingerprint. The analysis of ethoxylated alkyl sulfosuccinate surfactants, which share key functional groups with ditridecyl sulfosuccinate, confirms the presence of characteristic absorption bands. researchgate.netresearchgate.net

Key characteristic peaks in the FT-IR spectrum of this compound are used to confirm its structure. The presence of the ester carbonyl group (C=O) is typically observed as a strong absorption band. The sulfonate group (S=O) also gives rise to distinct, strong stretching vibrations. Additionally, the spectrum will show characteristic stretches for C-H bonds in the long tridecyl alkyl chains and the C-O-C stretching of the ester linkages. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | 1730 - 1740 |

| S=O (Sulfonate) | Asymmetric & Symmetric Stretching | 1200 - 1250 and 1050 - 1070 |

| C-O (Ester) | Stretching | 1150 - 1200 |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides definitive structural information by mapping the chemical environments of hydrogen and carbon atoms within the molecule. For dialkyl sulfosuccinates like dioctyl sodium sulfosuccinate, a close structural analog, ¹H NMR spectra provide clear signals that can be assigned to specific protons in the molecule. chemicalbook.com

In the ¹H NMR spectrum of this compound, the terminal methyl (CH₃) protons of the tridecyl chains would appear as a triplet at the most upfield region. The numerous methylene (B1212753) (CH₂) groups of the alkyl chains would produce a complex multiplet. The protons on the carbon atoms adjacent to the ester oxygen (OCH₂) would be shifted downfield. The protons on the sulfosuccinate backbone (CH and CH₂) would have distinct chemical shifts, confirming the core structure of the molecule. researchgate.netresearchgate.net

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Tridecyl chain) | ~0.9 | Triplet |

| -(CH₂)₁₀- (Tridecyl chain) | ~1.2-1.4 | Multiplet |

| -CH₂-CH₂-O- | ~1.6 | Multiplet |

| -O-CH₂- | ~4.1 | Multiplet |

| -CH(SO₃)-CH₂- | ~2.8-3.3 | Multiplet (ABX system) |

| -CH(SO₃)- | ~3.8 | Multiplet (ABX system) |

Chromatographic Analysis for Composition and Purity

Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, or byproducts. These methods are crucial for assessing the purity and composition of a sample.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the analysis of surfactants like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often water and a miscible organic solvent like methanol or acetonitrile. This technique separates molecules based on their hydrophobicity.

For this compound, its long alkyl chains give it significant nonpolar character, leading to strong retention on a reverse-phase column. This allows for excellent separation from more polar impurities. The method can be used to quantify the purity of this compound and to detect the presence of related substances, such as the corresponding monoester or unreacted tridecyl alcohol. A UV detector is typically used for detection, as the ester carbonyl group provides a chromophore, although other detectors like evaporative light scattering detectors (ELSD) can also be employed. The development of RP-HPLC methods has been crucial for quality control in the manufacturing of related sulfonated compounds. nih.govnih.gov

Light Scattering Techniques for Colloidal Systems

As a surfactant, this compound forms aggregates, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). Light scattering techniques are vital for characterizing these colloidal systems.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in a solution, making it ideal for characterizing surfactant micelles. malvernpanalytical.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles.

For this compound solutions above the CMC, DLS can determine the hydrodynamic diameter (size) of the micelles formed. muser-my.com The analysis of the scattered light's intensity fluctuations yields the translational diffusion coefficient, which is then used in the Stokes-Einstein equation to calculate the particle size. This data is critical for understanding how factors such as concentration, temperature, and ionic strength affect the aggregation behavior and micelle size of the surfactant. malvernpanalytical.commuser-my.com DLS is a key tool for formulation studies where the size of surfactant micelles can influence product stability and performance. wyatt.com

Small-Angle X-ray Scattering (SAXS) for Micellar Structures

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the structure of materials on a nanometer to micrometer scale. In the context of surfactant science, SAXS is instrumental in determining the shape, size, and arrangement of micelles formed by surfactants like this compound in solution. uni-saarland.dewalshmedicalmedia.com When a beam of X-rays is passed through a surfactant solution, the electrons in the atoms of the micelles scatter the X-rays. The resulting scattering pattern, which is a plot of scattered intensity versus the scattering angle, contains detailed information about the micellar structure. uni-saarland.deuni-saarland.de

The analysis of SAXS data can reveal whether the micelles are spherical, ellipsoidal, cylindrical (worm-like), or have more complex morphologies. walshmedicalmedia.comresearchgate.net By fitting the experimental scattering curve to various theoretical models, researchers can extract key structural parameters. uni-saarland.deuni-saarland.de For instance, for ellipsoidal micelles, SAXS analysis can determine the radii of the major and minor axes. The technique is also sensitive to inter-micellar interactions and can provide information on the arrangement and ordering of micelles at higher concentrations. uni-saarland.de The interpretation of SAXS profiles is crucial for understanding how factors like concentration, temperature, and the presence of additives influence the self-assembly and aggregation behavior of this compound. researchgate.net

Table 1: Illustrative SAXS Data for Surfactant Micellar Structures

This table presents hypothetical data to illustrate typical findings from SAXS analysis of surfactant solutions.

| Surfactant Concentration (wt%) | Predominant Micelle Shape | Radius of Gyration (Rg) (nm) | Major Axis Radius (nm) | Minor Axis Radius (nm) |

|---|---|---|---|---|

| 0.5 | Spherical | 2.1 | - | - |

| 1.0 | Prolate Ellipsoidal | 3.5 | 5.0 | 2.5 |

| 2.5 | Prolate Ellipsoidal | 4.2 | 6.1 | 2.8 |

| 5.0 | Cylindrical | - | - | - |

Interfacial Property Characterization

The pendant drop technique is a widely used optical method for determining the surface tension (liquid-air interface) and interfacial tension (liquid-liquid interface) of solutions containing surfactants such as this compound. unimelb.edu.auresearchgate.netnih.gov The method involves forming a droplet of a liquid from the tip of a needle into a second, immiscible fluid (or air). The shape of this hanging, or "pendant," drop is governed by a balance between the interfacial tension, which tends to make the drop spherical, and gravity, which elongates it. unimelb.edu.aunih.govbiolinscientific.com

A high-resolution camera captures the profile of the droplet. This profile is then analyzed by sophisticated software that fits the shape to the Young-Laplace equation. unimelb.edu.aubiolinscientific.comrsc.org This equation mathematically describes the pressure difference across the interface of two static fluids due to surface tension. unimelb.edu.auresearchgate.net By iteratively fitting the theoretical curve from the Young-Laplace equation to the experimental drop shape, the surface or interfacial tension can be calculated with high precision. unimelb.edu.aunih.gov This technique is particularly valuable for studying the dynamics of surfactant adsorption at interfaces over time and for determining the critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles in the bulk solution. rsc.org

Table 2: Example Interfacial Tension Data for an Aqueous Surfactant Solution against Decane

This table provides representative data that could be obtained using the pendant drop technique for a surfactant like this compound.

| Surfactant Concentration (mol/L) | Interfacial Tension (mN/m) | Time to Equilibrium (s) |

|---|---|---|

| 1.0E-06 | 45.2 | 1200 |

| 1.0E-05 | 32.5 | 950 |

| 1.0E-04 | 18.7 | 600 |

| 1.0E-03 | 8.1 | 300 |

| 1.0E-02 | 7.9 | 250 |

Interfacial dilational rheology investigates the response of a surfactant-laden interface to expansion or compression, i.e., changes in its surface area. mdpi.com This characterization is crucial for understanding the stability of emulsions and foams, where interfacial properties dictate the system's behavior. The primary parameter measured is the dynamic dilational modulus (E), which quantifies the change in interfacial tension in response to a fractional change in interfacial area. nsf.gov This modulus has both an elastic (storage) component, representing the energy stored, and a viscous (loss) component, representing the energy dissipated during deformation.

These measurements are often performed using oscillating pendant drop or bubble methods. nih.gov The volume of a drop or bubble is oscillated sinusoidally at a specific frequency, causing the interfacial area to expand and contract. The resulting change in interfacial tension is monitored simultaneously. nih.gov The relationship between the stress (change in interfacial tension) and strain (change in area) provides the dilational modulus. For surfactants like this compound, a high dilational modulus often correlates with the formation of a strong, elastic interfacial film, which can enhance the stability of dispersed systems by resisting coalescence. mdpi.com The dilational modulus is typically dependent on the frequency of oscillation, reflecting the various relaxation processes occurring at the interface, such as surfactant exchange with the bulk phase. mdpi.com

Rheological Characterization of Solutions and Dispersions

Small-Amplitude Oscillatory Shear (SAOS) is a fundamental rheological technique used to probe the viscoelastic properties of complex fluids, including solutions and dispersions of this compound. oregonstate.edu In an SAOS experiment, the sample is subjected to a small, sinusoidal shear strain, and the resulting sinusoidal stress response is measured. arxiv.orgyoutube.com Because the applied strain is small, the measurement is non-destructive and probes the material's structure at or near equilibrium. oregonstate.edu

The key outputs of an SAOS test are the storage modulus (G') and the loss modulus (G''). researchgate.netresearchgate.net

Storage Modulus (G') : Represents the elastic component of the material. It quantifies the energy stored and recovered per cycle of oscillation and is a measure of the solid-like behavior.

Loss Modulus (G'') : Represents the viscous component. It quantifies the energy dissipated as heat per cycle and is a measure of the liquid-like behavior. youtube.com

The relative magnitudes of G' and G'' and their dependence on the oscillation frequency provide insight into the microstructure of the surfactant solution. For example, in solutions with entangled worm-like micelles, G' may exceed G'' at high frequencies, indicating elastic behavior, while at low frequencies, G'' may dominate, indicating liquid-like flow.

Table 3: Representative SAOS Rheology Data for a Viscoelastic Surfactant Solution

This table shows typical frequency sweep data for a solution containing structured surfactant assemblies.

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (η*) (Pa·s) |

|---|---|---|---|

| 0.1 | 0.5 | 2.5 | 25.2 |

| 1.0 | 5.2 | 8.0 | 9.6 |

| 10.0 | 25.0 | 15.5 | 2.9 |

| 100.0 | 40.1 | 35.0 | 0.5 |

Viscosity and flow property measurements are essential for characterizing the rheological behavior of this compound solutions and dispersions under shear. These measurements are typically conducted using a rheometer or viscometer, which controls the applied shear stress or shear rate and measures the corresponding response. The most common experiment is a steady-state flow sweep, where the viscosity is measured as a function of increasing shear rate.

This analysis reveals whether the fluid is:

Newtonian : Viscosity is constant regardless of the shear rate.

Shear-thinning (Pseudoplastic) : Viscosity decreases as the shear rate increases. This is common for solutions with large micellar structures that can align or break down under shear.

Shear-thickening (Dilatant) : Viscosity increases with the shear rate.

Understanding the flow properties is critical for predicting how a formulation containing this compound will behave during processing, application, and storage. For instance, shear-thinning behavior is often desirable in products that need to be easily poured or sprayed but should have a higher viscosity at rest to maintain stability.

Microscopic and Imaging Techniques for Emulsion Structure